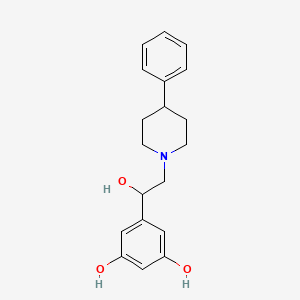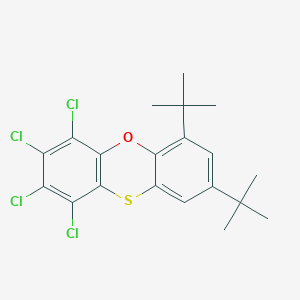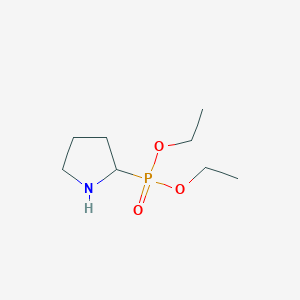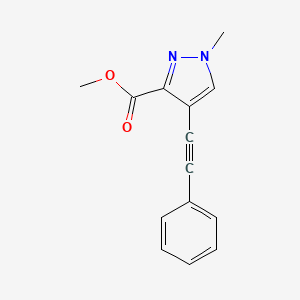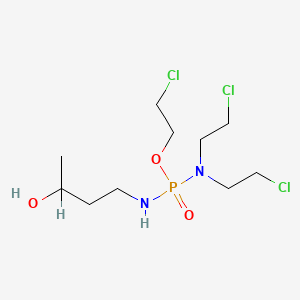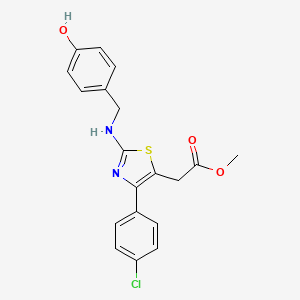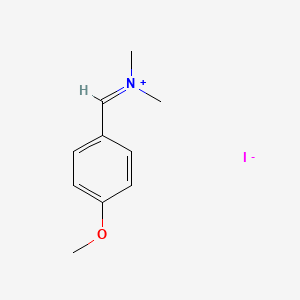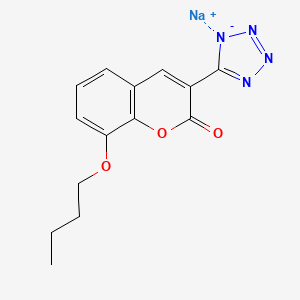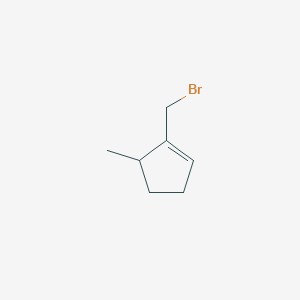
1-(Bromomethyl)-5-methylcyclopent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-5-methylcyclopent-1-ene is an organic compound characterized by a bromomethyl group attached to a cyclopentene ring with a methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-5-methylcyclopent-1-ene typically involves the bromination of 5-methylcyclopent-1-ene. This can be achieved through the reaction of 5-methylcyclopent-1-ene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-5-methylcyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 5-methylcyclopentadiene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, sodium thiolate) in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at elevated temperatures.
Elimination: Strong bases (e.g., potassium tert-butoxide) in non-polar solvents (e.g., toluene) at high temperatures.
Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents under controlled conditions.
Major Products:
- Substitution reactions yield various substituted cyclopentene derivatives.
- Elimination reactions produce 5-methylcyclopentadiene.
- Oxidation reactions result in alcohols or ketones.
Applications De Recherche Scientifique
1-(Bromomethyl)-5-methylcyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-5-methylcyclopent-1-ene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-5-methylcyclopent-1-ene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)cyclopent-1-ene: Lacks the methyl substituent on the cyclopentene ring.
5-Methylcyclopent-1-ene: The parent compound without the bromomethyl group.
Uniqueness: 1-(Bromomethyl)-5-methylcyclopent-1-ene is unique due to the combination of the bromomethyl group and the methyl substituent on the cyclopentene ring. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and industrial applications.
Propriétés
Numéro CAS |
79801-22-2 |
|---|---|
Formule moléculaire |
C7H11Br |
Poids moléculaire |
175.07 g/mol |
Nom IUPAC |
1-(bromomethyl)-5-methylcyclopentene |
InChI |
InChI=1S/C7H11Br/c1-6-3-2-4-7(6)5-8/h4,6H,2-3,5H2,1H3 |
Clé InChI |
QYJYFOHSUZCSLS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC=C1CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


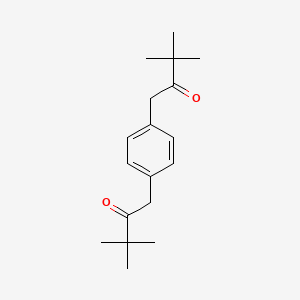

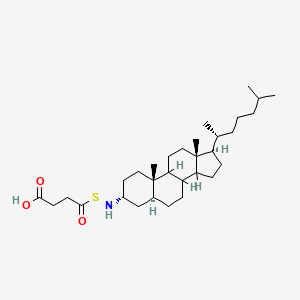
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
